2-(1H-benzimidazol-2-ylsulfanyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide
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Overview
Description
2-(1H-benzimidazol-2-ylsulfanyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide is a complex organic compound that features both benzimidazole and anthracene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide typically involves multi-step organic reactions. One possible route could involve the initial formation of the benzimidazole ring, followed by the introduction of the sulfanyl group. The anthracene moiety can then be attached through an acetamide linkage. Specific reaction conditions such as temperature, solvents, and catalysts would depend on the exact synthetic pathway chosen.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzimidazol-2-ylsulfanyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the anthracene moiety can be reduced to form alcohols.
Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, it could be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, it could be explored for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry
In industry, it could be used in the development of new materials, such as organic semiconductors or light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it could work by disrupting bacterial cell membranes or inhibiting key enzymes. If it has anticancer properties, it could induce apoptosis or inhibit cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives and anthracene derivatives. Examples include:
- 2-(1H-benzimidazol-2-ylthio)acetamide
- 9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
Uniqueness
What sets 2-(1H-benzimidazol-2-ylsulfanyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide apart is the combination of both benzimidazole and anthracene moieties in a single molecule, which could confer unique properties such as enhanced bioactivity or novel electronic properties.
Properties
Molecular Formula |
C23H15N3O3S |
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Molecular Weight |
413.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(9,10-dioxoanthracen-2-yl)acetamide |
InChI |
InChI=1S/C23H15N3O3S/c27-20(12-30-23-25-18-7-3-4-8-19(18)26-23)24-13-9-10-16-17(11-13)22(29)15-6-2-1-5-14(15)21(16)28/h1-11H,12H2,(H,24,27)(H,25,26) |
InChI Key |
ZIADDFQZKHSGLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CSC4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
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